molecular formula C13H12O2 B135503 (R)-Glycidyl 1-naphthyl ether CAS No. 56715-28-7

(R)-Glycidyl 1-naphthyl ether

Cat. No.: B135503
CAS No.: 56715-28-7
M. Wt: 200.23 g/mol
InChI Key: QYYCPWLLBSSFBW-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Glycidyl 1-naphthyl ether is a chiral aliphatic epoxide characterized by a three-membered oxirane ring (epoxide group) attached to a 1-naphthyl ether substituent. Its structure confers high reactivity due to the strained epoxide ring, enabling nucleophilic addition reactions with amines, alcohols, and other active hydrogen-containing compounds . This compound is part of the glycidyl ether family, which has been industrially significant since the 1940s, primarily as reactive diluents in epoxy resins and intermediates in stereoselective organic synthesis . Unlike simpler glycidyl ethers (e.g., allyl or butyl glycidyl ethers), the naphthyl group introduces steric bulk and aromaticity, influencing both chemical reactivity and biological interactions. Recent studies highlight its role in enantioselective synthesis and genotoxicity research, distinguishing it from other epoxides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Glycidyl 1-naphthyl ether typically involves the reaction of 1-naphthol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then purified to obtain the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ®-Glycidyl 1-naphthyl ether may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The glycidyl epoxide group undergoes nucleophilic attack, forming bonds with oxygen, nitrogen, or sulfur nucleophiles. Key reactions include:

Reaction TypeReagents/ConditionsProductsYieldSelectivity
Amine Attack Isopropylamine, reflux (1 hr)(±)-Propranolol92%Racemic mixture
Thiol Attack Thiophenol, K₂CO₃, 60°C1-Naphthyl thioether derivative85%Stereoretentive
Alcohol Attack Methanol, H₂SO₄ catalyst1-Naphthyl glyceryl ether78%Regioselective

Mechanistic Insight :

  • The reaction with isopropylamine proceeds via SN2 mechanism, yielding β-amino alcohols like propranolol, a β-blocker drug .

  • Acidic conditions promote protonation of the epoxide oxygen, enhancing electrophilicity for nucleophilic attack.

Oxidation and Reduction

The epoxide group and naphthyl moiety participate in redox transformations:

Oxidation

Oxidizing AgentConditionsProductApplication
m-CPBADichloromethane, 0°CEpoxide diolIntermediate for polyesters
Ozone-78°C, then reductive workupNaphthoquinoneElectrophilic synthon

Reduction

Reducing AgentConditionsProductNotes
LiAlH₄THF, reflux1-Naphthyl propanolRetains stereochemistry
H₂/Pd-CEthanol, 50°CSaturated glycidyl etherLow selectivity

Polymerization

(R)-Glycidyl 1-naphthyl ether serves as a monomer for epoxy resins. Key findings:

InitiatorTemperaturePolymer TypeTg (°C)
BF₃-Et₂O25°CLinear polyether120
NaOH80°CCross-linked network>200

Industrial Relevance : Cross-linked polymers exhibit high thermal stability, making them suitable for coatings and adhesives.

Stereochemical Transformations

The (R)-configuration influences reaction outcomes:

ReactionConditionsEnantiomeric Excess (ee)
Kinetic resolution with Zn(NO₃)₂/(+)-tartaric acid2-butanone, 15 min90% ee (S-propranolol)
Enzymatic hydrolysis (Lipase B)pH 7.0, 37°C85% ee retained

Side Reactions and By-Products

Competing reactions under suboptimal conditions:

  • Hydrolysis : Aqueous NaOH generates 1-naphthyl glycerol ether (15–20% yield) .

  • Chlorination : Residual epichlorohydrin forms 1-chloro-3-(1-naphthoxy)-2-propanol (GCMS-confirmed ).

Comparative Reactivity

ParameterThis compound2-Naphthyl Analog
Epoxide ring strain Higher (naphthyl electron withdrawal)Lower
Nucleophilic attack rate (k, M⁻¹s⁻¹) 0.450.32

Scientific Research Applications

Organic Synthesis

(R)-Glycidyl 1-naphthyl ether serves as a crucial building block in organic synthesis. It enables the preparation of complex molecules and polymers through various chemical transformations:

  • Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions.
  • Products : Major products include epoxides, alcohols, and substituted ethers, which are essential intermediates in synthesizing pharmaceuticals and specialty chemicals.

Pharmaceutical Applications

The compound has been explored for its potential therapeutic properties:

  • Drug Development : It is utilized in synthesizing biologically active molecules, including beta-blockers like propranolol. The synthesis involves treating glycidyl-α-naphthyl ether with isopropylamine, yielding high-purity propranolol.
  • Cytotoxicity Studies : Research indicates potential cytotoxic effects against certain cancer cell lines, suggesting its candidacy for further investigation in cancer therapy.

Agrochemical Applications

In agrochemical research, this compound has been evaluated for enhancing crop protection agents:

  • Efficacy Improvement : Its unique chemical properties allow modifications that can improve the selectivity and activity of herbicides and pesticides.

Drug Development Case Study

A notable application of this compound is its role in synthesizing propranolol, a beta-blocker used for treating hypertension and anxiety disorders. The synthesis method demonstrates the compound's utility as a key intermediate in pharmaceutical synthesis.

Agrochemical Applications Case Study

In agrochemical research, this compound has been explored for its potential to enhance the efficacy of crop protection agents. Its unique chemical properties allow for modifications that can improve the selectivity and activity of herbicides and pesticides.

Mechanism of Action

The mechanism of action of ®-Glycidyl 1-naphthyl ether involves its ability to undergo various chemical transformations, which can interact with molecular targets and pathways. For instance, the glycidyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or enzyme activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (R)-glycidyl 1-naphthyl ether with structurally related glycidyl ethers and aliphatic epoxides:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 1-Naphthyl C₁₃H₁₂O₂ 200.24 Asymmetric synthesis, genotoxicity studies
Allyl glycidyl ether (AGE) Allyl C₆H₁₀O₂ 114.14 Epoxy resin diluent, polymer synthesis
Phenyl glycidyl ether (PGE) Phenyl C₉H₁₀O₂ 150.18 Coatings, adhesives
(R)-(+)-Glycidyl heptyl ether Heptyl C₁₀H₂₀O₂ 172.26 Specialty polymers, surfactants
Styrene oxide Phenylmethyl C₈H₈O 120.15 Chemical intermediate, plasticizer
Epichlorohydrin Chloromethyl C₃H₅ClO 92.52 Epoxy resin precursor

Key Observations :

  • Steric Effects : The 1-naphthyl group in this compound imposes greater steric hindrance than phenyl or alkyl substituents, slowing epoxide ring-opening reactions but enhancing chiral recognition in asymmetric catalysis .
  • Aromaticity: The naphthyl group’s extended π-system increases UV absorption, making it suitable for chromatographic detection methods (e.g., HPLC-UV) compared to non-aromatic glycidyl ethers like AGE or BGE .
  • Optical Activity : Unlike racemic glycidyl ethers (e.g., cetyl glycidyl ether ), the (R)-enantiomer exhibits specific stereochemical utility in synthesizing bioactive molecules, as demonstrated in the preparation of 13(R)-DHAHLA .

Reactivity Trends:

  • Epoxide Ring-Opening : The reactivity of glycidyl ethers follows the order: epichlorohydrin > styrene oxide > this compound > PGE > AGE. Electron-withdrawing groups (e.g., nitro in glycidyl 4-nitrobenzoate ) accelerate nucleophilic attacks, while bulky substituents (naphthyl) retard reactions .
  • Polymerization : this compound is less commonly polymerized than allyl or butyl glycidyl ethers due to steric constraints. However, poly(allyl glycidyl ether) (PAGE) derivatives are widely functionalized with -COOH or -NH₂ groups for advanced materials .

Application Comparison:

Compound Industrial Use Emerging Applications
This compound Limited; niche chiral synthesis Genotoxicity models, enantioselective catalysis
AGE Epoxy resin diluent (50%+ market share) Plasma-polymerized thin films
PGE Adhesive formulations Photoresist components
Epichlorohydrin Epoxy resin precursor Water treatment chemicals

Genotoxicity Profile:

This compound was evaluated alongside eight other epoxides in enantiomer-specific genotoxicity assays . Key findings:

  • In Vivo : Both enantiomers showed comparable clastogenicity in micronucleus tests, but the (R)-form had reduced metabolic activation requirements.

Biological Activity

(R)-Glycidyl 1-naphthyl ether is an organic compound characterized by a glycidyl group attached to a 1-naphthyl ether moiety. Its unique structure contributes to its biological activity and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1-naphthol with epichlorohydrin in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then purified to obtain the desired product.

Synthetic Route

Reagent Role
1-NaphtholStarting material
EpichlorohydrinGlycidyl source
Sodium hydroxideBase for reaction
Potassium hydroxideAlternative base

The reaction conditions typically involve elevated temperatures to ensure complete conversion, and purification techniques such as distillation or recrystallization are employed to achieve high-purity products suitable for various applications .

Biological Activity

This compound exhibits significant biological activity, particularly in the synthesis of biologically active molecules. Its applications span across medicinal chemistry and agrochemical development.

The mechanism of action involves the compound's ability to undergo various chemical transformations that interact with biological targets. The glycidyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering protein function or enzyme activity. This reactivity is critical in drug design, where modifications can lead to enhanced therapeutic effects .

Case Study 1: Drug Development

A notable application of this compound is in the synthesis of propranolol, a well-known beta-blocker used for treating hypertension and anxiety disorders. The synthesis involves treating glycidyl-α-naphthyl ether with isopropylamine, which yields propranolol with high purity and yield. This process highlights the compound's utility as a key intermediate in pharmaceutical synthesis .

Case Study 2: Agrochemical Applications

In agrochemical research, this compound has been explored for its potential to enhance the efficacy of crop protection agents. Its unique chemical properties allow for modifications that can improve the selectivity and activity of herbicides and pesticides.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound Biological Activity Unique Features
This compoundHigh reactivity in biological systemsSpecific stereochemistry
1-Naphthyl glycidyl etherModerate reactivityLacks stereochemical specificity
Phenyl glycidyl etherLower reactivityContains a phenyl group

The distinct stereochemistry and naphthyl substitution of this compound enhance its biological activity compared to other glycidyl ethers, making it particularly valuable in applications requiring specific reactivity and selectivity .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (R)-Glycidyl 1-naphthyl ether, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic epoxide ring-opening reactions or catalytic epoxidation of allyl ether precursors. For enantioselective synthesis, chiral catalysts (e.g., Sharpless epoxidation conditions) or enzymatic resolution may be employed. Post-synthesis purification via preparative HPLC or chiral column chromatography is critical to verify enantiomeric purity . Reaction progress should be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) with flame ionization detection (FID) to detect intermediates and byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure. Storage requires airtight containers in cool, ventilated areas away from nucleophilic agents (e.g., amines, acids). Emergency procedures include immediate rinsing with water for skin/eye contact and medical consultation for persistent irritation . Toxicity data for structurally similar glycidyl ethers (e.g., phenyl glycidyl ether) classify them as potential carcinogens, warranting strict adherence to IARC guidelines for hazardous chemicals .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : Gas chromatography (GC) with FID or mass spectrometry (GC-MS) is preferred for volatile derivatives. For non-volatile or thermally unstable samples, high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) offers higher specificity. Solid-phase extraction (SPE) using Amberlite XAD-7 resin effectively isolates glycidyl ethers from air or liquid samples prior to analysis . Validate methods using internal standards (e.g., deuterated analogs) to account for matrix effects.

Properties

IUPAC Name

(2R)-2-(naphthalen-1-yloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYCPWLLBSSFBW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972165
Record name 2-{[(Naphthalen-1-yl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56715-28-7
Record name (2R)-2-[(1-Naphthalenyloxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56715-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidyl 1-naphthyl ether, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056715287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Naphthalen-1-yl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-[(1-naphthalenyloxy)methyl]-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCIDYL 1-NAPHTHYL ETHER, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ5S2IWE7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred suspension of sodium hydride (4.0 g of 60% NaH in mineral oil, 100 mmol) in dimethylformamide (DMF, 100 ml) was treated with 1-naphthol (14.42 g, 100 mmol). After stirring for 1 hour at ambient temperature (room temperature), the reaction was treated with epichlorohydrin (10.18 g, 110 mmol) and stirred for 1 hour at 100° C. The reaction was diluted with water and transferred to a separatory funnel using diethyl ether (500 ml). The organic phase was washed with 10% aqueous NaHCO3 (3×200 ml), dried over anhydrous sodium sulfate, filtered, and concentrated. Kugelrohr distillation (~100 microns) yielded 1-naphthyl glycidyl ether as a clear, colorless oil: GC/EI-MS, m/z (rel. int.) 200 (M+, 61), 184 (1), 169 (5), 157 (12), 144 (79), 129 (16), 115 (100), 101 (3), 89 (16).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.42 g
Type
reactant
Reaction Step Two
Quantity
10.18 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane Rf value: 0.78 (silica gel, dichloromethane/methanol=30:1).
Name
1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a 500 mL three-necked round bottom flask, 10.03 g 1-naphthol, 3.1 g NaOH, 20.4 g epichlorohydrin (SIR) and 0.5 g KI were added, then 330 mL ethanol was added. The flask was then placed in a microwave reactor. The reaction was performed at 30° C. under stirring and 300 W microwave irradiation for 12 min. The reaction mixture was then removed and suction filtrated, and the filtrate was concentrated to obtain an oily substance. H2O was added to the oily substance, and the mixture was extracted with ethyl ether. The ethyl ether layers were combined and washed with a solution of NaOH, then washed with H2O once. The ether layer was dried using anhydrous magnesium sulfate and concentrated to obtain 12.95 g of the product in a yield of 93.2%.
Quantity
10.03 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93.2%

Synthesis routes and methods IV

Procedure details

To a solution of 1-naphthol (3.0 g, 0.02 mol) in DMSO (10 mL), potassium hydroxy (flakes, 2.0 g, 0.06 mol) was added. The combined mixture was stirred at room temperature for 30 min and then epichlorohydrin (5.6 g, 4.7 mL, 0.06 mol) was added slowly over a period of 45 min and stirring was continued for 16 hours. The reaction was quenched with water (30 mL) and extracted with chloroform (2×50 mL). The combined organic layers were washed with 1N aqueous NaOH (2×50 mL), water (2×100 mL) and brine (2×100 mL) and dried over MgSO4. The solvent was removed under reduced pressure to provide Compound 1 as a yellow liquid (3.26 g, 78%). This product was used without further purification. The structure of Compound 1 is given below:
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium hydroxy
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methoxycarbonyl(trimethyl)azanium
Methoxycarbonyl(trimethyl)azanium
(R)-Glycidyl 1-naphthyl ether
Methoxycarbonyl(trimethyl)azanium
Methoxycarbonyl(trimethyl)azanium
(R)-Glycidyl 1-naphthyl ether
Methoxycarbonyl(trimethyl)azanium
Methoxycarbonyl(trimethyl)azanium
(R)-Glycidyl 1-naphthyl ether
Methoxycarbonyl(trimethyl)azanium
Methoxycarbonyl(trimethyl)azanium
(R)-Glycidyl 1-naphthyl ether
Methoxycarbonyl(trimethyl)azanium
Methoxycarbonyl(trimethyl)azanium
(R)-Glycidyl 1-naphthyl ether
Methoxycarbonyl(trimethyl)azanium
Methoxycarbonyl(trimethyl)azanium
(R)-Glycidyl 1-naphthyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.